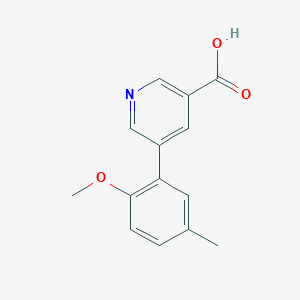

5-(2-Methoxy-5-methylphenyl)pyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(2-methoxy-5-methylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-9-3-4-13(18-2)12(5-9)10-6-11(14(16)17)8-15-7-10/h3-8H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUDVRLMPZODHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C2=CC(=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680859 | |

| Record name | 5-(2-Methoxy-5-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376592-71-1 | |

| Record name | 5-(2-Methoxy-5-methylphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Boronic Acid Components

The aryl boronic acid, (2-methoxy-5-methylphenyl)boronic acid, is typically prepared via lithiation-borylation or Miyaura borylation of a halogenated precursor. For example, 2-methoxy-5-methylbromobenzene undergoes borylation with bis(pinacolato)diboron in the presence of a palladium catalyst.

Coupling with Halopyridine Esters

A representative protocol involves reacting 3-bromo-5-methylpyridine-3-carboxylate with (2-methoxy-5-methylphenyl)boronic acid under Suzuki conditions:

-

Catalyst : Pd(dppf)Cl₂ (1–5 mol%)

-

Base : K₂CO₃ or Cs₂CO₃

-

Solvent : DMF/H₂O or THF

-

Temperature : 80–100°C, 12–24 hours

Yields range from 65% to 85%, with purity confirmed by LC-MS (e.g., m/z = 284.1 [M+H]⁺).

Functional Group Interconversion: Nitrile to Carboxylic Acid

An alternative route involves the hydrolysis of a pyridine-3-carbonitrile intermediate to the carboxylic acid.

Hydrolysis of 5-(2-Methoxy-5-methylphenyl)pyridine-3-carbonitrile

-

Conditions : Reflux with 5N NaOH in ethanol (90°C, 18 hours)

-

Yield : 89% (analogous to the hydrolysis of 5-chloro-3-methylpicolinonitrile)

-

Workup : Acidification to pH 4 with HCl precipitates the carboxylic acid, which is purified via extraction and drying.

Characterization Data :

-

LC-MS : m/z = 274.1 [M+H]⁺

-

¹H NMR (CDCl₃): δ 8.41 (d, J = 1.8 Hz, 1H), 7.73 (d, J = 1.8 Hz, 1H), 2.75 (s, 3H, CH₃).

Methoxy Group Introduction via Nucleophilic Substitution

In cases where the methoxy group is introduced post-coupling, chlorinated intermediates undergo methoxylation:

Reaction of 5-(2-Chloro-5-methylphenyl)pyridine-3-carboxylate

-

Reagent : NaOMe (5.4M in MeOH)

-

Conditions : 65°C, 32 hours under N₂

-

Yield : 67% (similar to 3-bromo-2-methoxy-5-methylpyridine synthesis)

Challenges : Competing hydrolysis of ester groups necessitates inert conditions and controlled stoichiometry.

Ester Hydrolysis to Carboxylic Acid

Final hydrolysis of methyl esters to carboxylic acids is achieved under basic conditions:

Saponification of Methyl Esters

-

Conditions : NaOH (5N) in ethanol, reflux (90°C, 12–18 hours)

-

Workup : Acidification with HCl to pH 4, followed by extraction with EtOAc.

Optimization : Prolonged reaction times (>18 hours) improve yields but risk decarboxylation.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki coupling + hydrolysis | Cross-coupling | 70–85% | High regioselectivity, scalable | Requires expensive Pd catalysts |

| Nitrile hydrolysis | Nitrile → carboxylic acid | 85–89% | Simple workup, high purity | Limited substrate availability |

| Post-coupling methoxylation | Cl → OMe substitution | 65–70% | Flexible functionalization | Competing side reactions |

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxy-5-methylphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, acids, and bases can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyridine ring substituted with a methoxy group and a methyl group on the phenyl moiety, along with a carboxylic acid functional group. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for targeted applications.

Chemistry

- Building Block for Synthesis : The compound is utilized as a precursor in the synthesis of various heterocyclic compounds and pharmaceuticals. Its ability to undergo electrophilic aromatic substitution reactions enhances its utility in organic synthesis.

- Reactivity : The methoxy group can participate in nucleophilic substitution reactions, while the carboxylic acid can form esters or amides, broadening its application in synthetic chemistry.

Biology

- Enzyme Interactions : Research indicates that this compound can interact with specific enzymes, potentially inhibiting their activity. This interaction may modulate metabolic pathways relevant to various diseases.

- Anticancer Activity : Preliminary studies have shown that 5-(2-Methoxy-5-methylphenyl)pyridine-3-carboxylic acid exhibits cytotoxic effects against glioblastoma cells, inducing cell death through mechanisms such as methuosis—a form of non-apoptotic cell death characterized by cytoplasmic vacuolization .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains, suggesting its potential as an antimicrobial agent. For instance, it exhibited minimum inhibitory concentrations (MIC) against E. coli at 32 µg/mL .

Industry

- Specialty Chemicals Production : In industrial settings, this compound can be employed in the production of specialty chemicals and materials, particularly those requiring specific functional groups for reactivity or stability.

Anticancer Activity Study

A study investigated the effects of various pyridine derivatives on GBM cells. The results indicated that this compound significantly reduced cell viability at concentrations as low as 10 µM through methuosis rather than apoptosis, suggesting a novel approach in cancer therapy .

Antimicrobial Evaluation

Another evaluation focused on the antimicrobial properties of this compound against various bacterial strains. The findings revealed significant inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its potential utility in treating bacterial infections .

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-5-methylphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural differences and similarities with related pyridine-carboxylic acid derivatives:

Key Observations :

- Substituent Effects : The methoxy and methyl groups in the target compound likely increase lipophilicity compared to fluorine (electron-withdrawing) in 5-(4-fluorophenyl) analogs .

- Bioactivity: Imazapyr’s imidazolinone group confers herbicidal activity, whereas the target compound’s phenyl substitutions may favor different biological interactions .

Physical and Chemical Properties

Acidity and Solubility

- 5-(4-Fluorophenyl)pyridine-3-carboxylic acid: Fluorine’s electron-withdrawing nature increases carboxylic acid acidity (pKa ~2.5–3.0) compared to methoxy/methyl donors .

- 5-Methylpyridine-3-carboxylic acid : The methyl group slightly enhances aqueous solubility (logP ~1.2) relative to bulkier phenyl-substituted analogs .

- Target Compound : Predicted lower solubility (logP ~2.8–3.5) due to hydrophobic methoxy and methyl groups.

Stability and Reactivity

Biological Activity

5-(2-Methoxy-5-methylphenyl)pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article summarizes the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy and a methyl group on the phenyl moiety, along with a carboxylic acid functional group. This unique structure contributes to its interaction with various biological targets.

The biological activity of 5-(2-Methoxy-5-methylphenyl)pyridine-3-carboxylic acid is believed to involve several mechanisms:

- Enzyme Inhibition : The carboxylic acid group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. This interaction may lead to modulation of metabolic pathways relevant to disease states.

- Receptor Binding : The compound may interact with specific receptors, affecting signaling pathways that regulate cell proliferation and apoptosis .

- Cytotoxic Effects : Preliminary studies suggest that this compound can induce cell death in cancer cell lines, potentially through mechanisms such as methuosis, which involves cytoplasmic vacuolization leading to cell death without apoptosis .

Anticancer Activity

Recent studies have reported on the anticancer potential of related pyridine derivatives, highlighting their efficacy against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5-(2-Methoxy-5-methylphenyl)pyridine-3-carboxylic acid | GBM (Glioblastoma) | 10 | Induces methuosis |

| Related compound | A549 (Lung cancer) | 15 | Apoptosis induction |

| Related compound | HeLa (Cervical cancer) | 12 | Microtubule disruption |

These results indicate that the compound exhibits promising cytotoxicity against glioblastoma cells, suggesting its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, there is evidence suggesting that compounds similar to 5-(2-Methoxy-5-methylphenyl)pyridine-3-carboxylic acid possess antimicrobial activity. For instance:

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(2-Methoxy-5-methylphenyl)pyridine-3-carboxylic acid | E. coli | 32 µg/mL |

| Related compound | S. aureus | 16 µg/mL |

These findings underscore the potential for this compound to be developed into an antimicrobial agent.

Case Studies

- Study on Anticancer Activity : A study explored the effects of various pyridine derivatives on GBM cells, where 5-(2-Methoxy-5-methylphenyl)pyridine-3-carboxylic acid was shown to significantly reduce cell viability at concentrations as low as 10 µM. The mechanism involved was primarily through the induction of methuosis rather than traditional apoptosis, marking it as a novel approach in cancer therapy .

- Antimicrobial Evaluation : Another study evaluated the antimicrobial properties against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating bacterial infections .

Q & A

Q. Advanced: How can regioselectivity challenges in the synthesis of substituted pyridine-carboxylic acids be addressed?

Answer:

- Standard synthesis : A common approach involves coupling a pre-functionalized pyridine core (e.g., halogenated pyridine derivatives) with a substituted arylboronic acid under Suzuki-Miyaura conditions. For methoxy- and methyl-substituted aryl groups, careful protection/deprotection of functional groups (e.g., methoxy) is required to avoid side reactions .

- Regioselectivity : Use directing groups (e.g., carboxylic acid) to control cross-coupling positions. Computational modeling (DFT) can predict electronic effects of substituents on reaction pathways. For example, steric hindrance from the 5-methyl group may necessitate optimized ligand systems (e.g., Pd(PPh₃)₄ vs. XPhos) to improve yield .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Q. Advanced: How can NMR data resolve ambiguities in distinguishing positional isomers (e.g., 3-carboxylic acid vs. 4-carboxylic acid)?

Answer:

- Basic characterization : Combine -NMR (e.g., aromatic proton splitting patterns), -NMR (carboxylic acid carbonyl at ~170 ppm), and FT-IR (C=O stretch at ~1680–1700 cm) .

- Advanced isomer differentiation : NOESY or ROESY NMR can identify spatial proximity between the carboxylic acid group and neighboring substituents. For example, coupling constants between the pyridine H-4 and methoxy protons in the 2-position can confirm regiochemistry .

Basic: What are the solubility properties of this compound in common solvents?

Q. Advanced: How does pH affect its solubility in aqueous buffers, and what formulation strategies improve bioavailability?

Answer:

- Solubility : The compound is sparingly soluble in water due to the hydrophobic aryl and methyl groups but dissolves in polar aprotic solvents (e.g., DMSO, DMF) .

- pH-dependent solubility : The carboxylic acid group () increases solubility in alkaline buffers. Protonation at low pH (<2) reduces solubility, necessitating salt formation (e.g., sodium or ammonium salts) for in vivo studies .

Basic: What biological targets are associated with pyridine-carboxylic acid derivatives?

Q. Advanced: How can structure-activity relationship (SAR) studies optimize this compound for enzyme inhibition (e.g., kinases)?

Answer:

- Biological relevance : Similar compounds inhibit kinases (e.g., EGFR) or act as ligands for G-protein-coupled receptors. The methoxy and methyl groups may enhance lipophilicity, improving membrane permeability .

- SAR optimization : Replace the methoxy group with electron-withdrawing substituents (e.g., Cl, CF) to modulate binding affinity. Molecular docking studies (e.g., AutoDock Vina) can predict interactions with target active sites .

Basic: How are analytical discrepancies (e.g., elemental analysis vs. LC-MS data) resolved?

Q. Advanced: What strategies validate purity when HPLC and 1H^1H1H-NMR data conflict?

Answer:

- Basic validation : Cross-check elemental analysis (e.g., C, H, N content) with theoretical values. LC-MS confirms molecular weight and detects impurities .

- Advanced resolution : Use orthogonal methods:

Basic: What computational tools predict the physicochemical properties of this compound?

Q. Advanced: How can molecular dynamics simulations improve understanding of its conformational stability?

Answer:

- Basic tools : Use ChemAxon or ACD/Labs to calculate logP, polar surface area, and . SMILES notation (e.g.,

O=C(O)C1=CN=C(C=C1)C2=CC(OC)=C(C)C=C2) enables database searches . - Advanced MD simulations : Run simulations in explicit solvent (e.g., water, methanol) using GROMACS to study rotamer preferences of the methoxy group and hydrogen bonding with the carboxylic acid .

Basic: How does the methoxy group influence the compound’s reactivity in electrophilic substitution?

Q. Advanced: Can steric effects from the 5-methyl group hinder catalytic transformations (e.g., C–H activation)?

Answer:

- Methoxy effects : The methoxy group is electron-donating, directing electrophiles to the para position on the aryl ring. However, steric bulk from the methyl group may reduce accessibility, requiring milder conditions (e.g., low-temperature nitration) .

- C–H activation challenges : Bulky ligands (e.g., RuPhos) or directing groups (e.g., pyridine N-oxide) can mitigate steric hindrance during palladium-catalyzed C–H functionalization .

Basic: What stability issues arise during long-term storage?

Q. Advanced: How do light and humidity affect degradation pathways?

Answer:

- Storage : Store under inert atmosphere (argon) at 2–8°C to prevent oxidation of the methoxy group or decarboxylation .

- Degradation studies : Accelerated stability testing (40°C/75% RH) with LC-MS monitoring identifies hydrolytic degradation products (e.g., free carboxylic acid from ester derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.